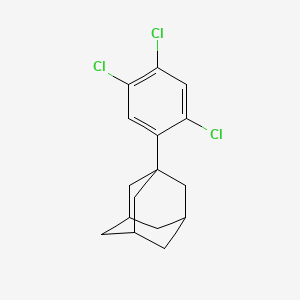
1-(Azetidin-3-yl)azepane;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)azepane;dihydrochloride, commonly known as Aza-Aze, is a heterocyclic compound that belongs to the category of azacycles. It has a molecular weight of 227.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18N2.2ClH/c1-2-4-6-11(5-3-1)9-7-10-8-9;;/h9-10H,1-8H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Transformation
Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been synthesized and transformed into various functionalized acetates. This process involves asymmetric synthesis and highlights the utility of these compounds in creating complex molecular architectures (Dekeukeleire et al., 2012).
Enantioselective Functionalization
The enantioselective α-C–H coupling of amines, including azetidines and azepanes, facilitated by palladium catalysis, demonstrates the versatility of these heterocycles in asymmetric synthesis. This method is crucial for drug discovery, enabling the preparation of α-arylated amines with high enantioselectivities and regioselectivities (Jain et al., 2016).
Ring Expansion Techniques
Azetidines with specific side chains can undergo ring expansion to produce pyrrolidines and azepanes. The method's outcome, whether forming five- or seven-membered rings, depends on the azetidine's substitution pattern and the nucleophile used, demonstrating the synthetic flexibility of azetidine derivatives (Drouillat et al., 2016).
Building Blocks for Drug Discovery
3-((Hetera)cyclobutyl)azetidines have been designed as analogues of piperidine, piperazine, and morpholine, demonstrating increased size and conformational flexibility. These attributes make them valuable building blocks for lead optimization in drug discovery (Feskov et al., 2019).
Antibacterial Potential
Studies have shown the antibacterial potential of monocyclic β-lactams, including azetidin-2-ones, containing synergistic pharmacophore sites. These compounds exhibit activity against various bacterial strains, underscoring their significance in developing new antibacterial agents (Parvez et al., 2010).
Modular Synthesis of Azetidines
A methodology exploiting azabicyclo[1.1.0]butane's high ring strain facilitates the modular synthesis of azetidines, including the pharmaceutical cobimetinib. This approach, applicable to various boronic esters, highlights the strategic use of azetidine derivatives in synthesizing complex molecules (Fawcett et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
1-(azetidin-3-yl)azepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-4-6-11(5-3-1)9-7-10-8-9;;/h9-10H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNBBVBYXVYBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

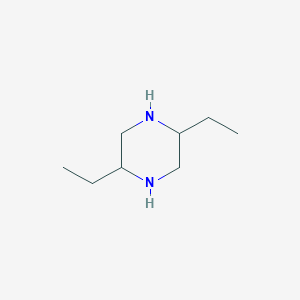
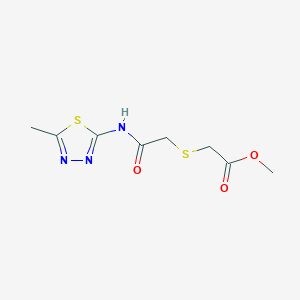

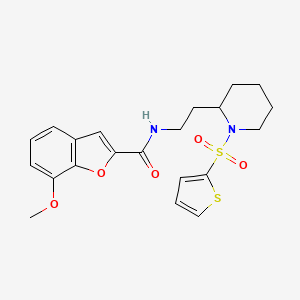
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2443577.png)
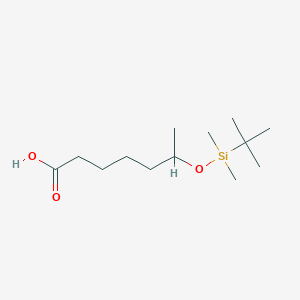

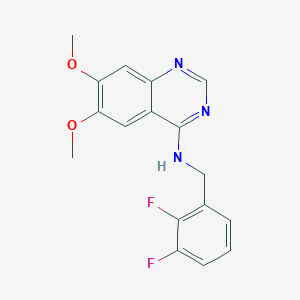
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2443583.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)
![[4-(2-Hydroxyethyl)phenyl]thiourea](/img/structure/B2443586.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)
